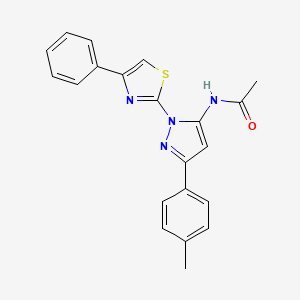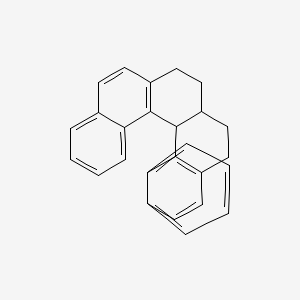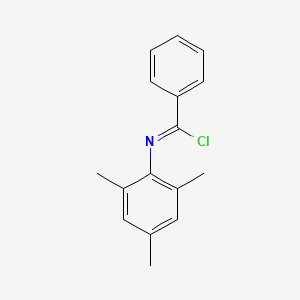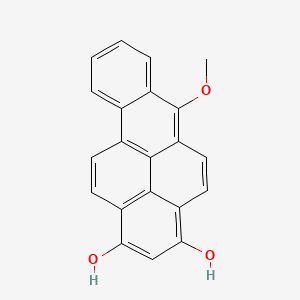![molecular formula C7H9I B14457247 6-Iodotricyclo[3.1.1.03,6]heptane CAS No. 74725-76-1](/img/structure/B14457247.png)
6-Iodotricyclo[3.1.1.03,6]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodotricyclo[3.1.1.03,6]heptane is a chemical compound with the molecular formula C7H9I. It is a tricyclic molecule containing iodine, carbon, and hydrogen atoms. The compound is known for its unique structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodotricyclo[3.1.1.03,6]heptane typically involves the iodination of tricyclo[3.1.1.03,6]heptane. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodotricyclo[3.1.1.03,6]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tricyclo[3.1.1.03,6]heptane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclo[3.1.1.03,6]heptane derivatives, while oxidation can produce different oxidized forms of the compound .
Applications De Recherche Scientifique
6-Iodotricyclo[3.1.1.03,6]heptane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Iodotricyclo[3.1.1.03,6]heptane involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. Its unique structure allows it to interact with specific receptors and proteins, influencing biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.1.1.03,6]heptane: The parent compound without the iodine atom.
6-Bromotricyclo[3.1.1.03,6]heptane: A similar compound with a bromine atom instead of iodine.
6-Chlorotricyclo[3.1.1.03,6]heptane: A similar compound with a chlorine atom instead of iodine.
Uniqueness
6-Iodotricyclo[3.1.1.03,6]heptane is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
74725-76-1 |
|---|---|
Formule moléculaire |
C7H9I |
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
6-iodotricyclo[3.1.1.03,6]heptane |
InChI |
InChI=1S/C7H9I/c8-7-4-1-5(7)3-6(7)2-4/h4-6H,1-3H2 |
Clé InChI |
SDKCTBIGJWUAJT-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C2(C1C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



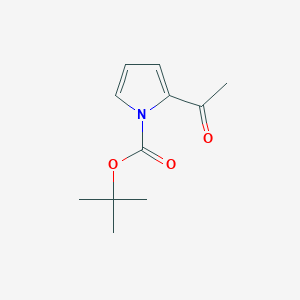
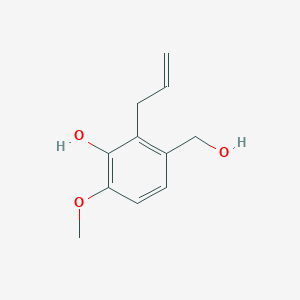

![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
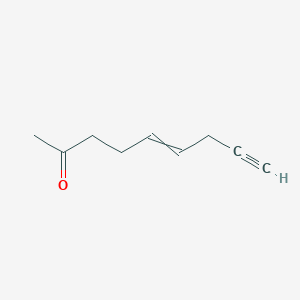
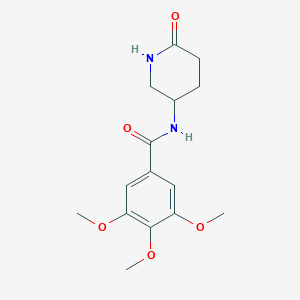
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
